![molecular formula C9H11N5O4 B12356191 2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one](/img/structure/B12356191.png)
2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one is a complex organic compound with the molecular formula C9H11N5O4. It is known for its unique structure, which includes a pteridinone core substituted with an imino group and a trihydroxypropyl side chain. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pteridinone core: This can be achieved through the condensation of appropriate amines with dihydropteridine derivatives under acidic conditions.
Introduction of the trihydroxypropyl side chain: This step involves the selective protection and deprotection of hydroxyl groups, followed by the addition of the trihydroxypropyl group using reagents like epoxides or glycidol.
Formation of the imino group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkoxides replace existing groups on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in inert atmospheres (e.g., nitrogen or argon) at low temperatures.
Substitution: Halides, alkoxides; reactions often require the presence of catalysts or bases to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological processes, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-1H-pteridin-4-one: A closely related compound with an amino group instead of an imino group.
Neopterin: A naturally occurring pteridine derivative with similar structural features.
Uniqueness
2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11N5O4 |
|---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one |
InChI |
InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4-6,15-17H,2H2,(H2,10,14,18)/t4-,5?,6+/m1/s1 |
InChI Key |
NKHVAGPJASBNDY-QBQQJPCDSA-N |
Isomeric SMILES |
C1=NC2=NC(=N)NC(=O)C2N=C1[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
C1=NC2=NC(=N)NC(=O)C2N=C1C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea](/img/structure/B12356110.png)
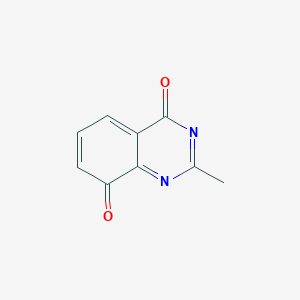
![6-Sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12356117.png)
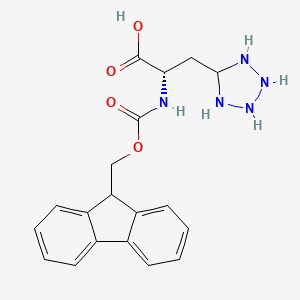


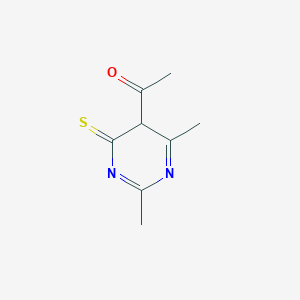
![N,N'-dimethyl-N'-[[3-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine](/img/structure/B12356149.png)
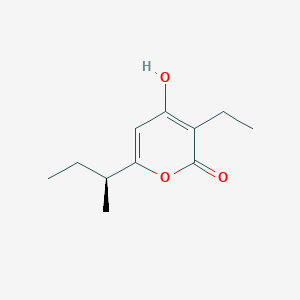

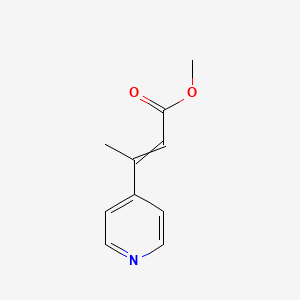
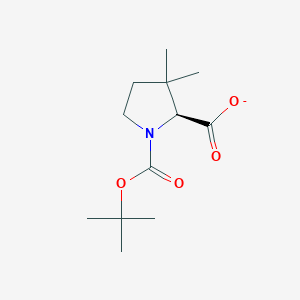
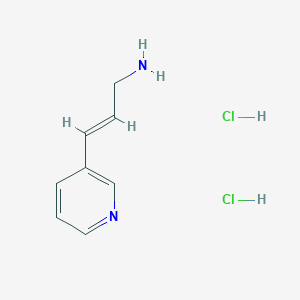
![4-[(2-Methylphenyl)methoxy]piperidine](/img/structure/B12356208.png)
